2-cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine
Description
2-Cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine is a pyrimidine derivative featuring a cyclopropyl substituent at the 2-position and methyl groups at the N4 and N6 positions. Methyl groups at N4 and N6 likely enhance lipophilicity compared to bulkier or polar substituents .
Properties
IUPAC Name |
2-cyclopropyl-4-N,4-N,6-N-trimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-8-6-9(14(2)3)13-10(12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIVDFRHGLYTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a cyclopropyl group and trimethyl substitutions at the N4 and N6 positions of the pyrimidine ring, which may influence its biological activity and binding properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in various organisms, including pathogens such as Plasmodium falciparum.
Enzyme Inhibition Studies
Recent research has highlighted the compound's inhibitory effects on DHFR. The following table summarizes the inhibitory constants () observed in various studies:
These results indicate that the compound exhibits moderate inhibition against both wild-type and mutant forms of DHFR, suggesting potential utility in treating infections caused by drug-resistant strains.
Antiparasitic Activity
In vitro studies have demonstrated that this compound shows promising antiparasitic activity against Plasmodium falciparum. The following table provides details on the observed half-maximal inhibitory concentration (IC50):
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Plasmodium falciparum | 5.0 |
This IC50 value indicates that the compound is effective at micromolar concentrations, highlighting its potential as an antimalarial agent.
Case Studies
- Inhibition of Cytokine-Induced Responses : A study investigated the role of similar pyrimidines in inhibiting inducible nitric oxide synthase (iNOS), which is implicated in inflammatory responses. The findings suggested that derivatives could reduce inflammation and pain associated with conditions like osteoarthritis and neuropathic pain .
- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted strong binding affinities of this compound to DHFR. The binding energies were comparable to known inhibitors, indicating a favorable interaction with the enzyme's active site .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at N4 and N6
Alkyl-Substituted Analogs
- N4-Butyl-2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine (CAS 1528440-51-8): Molecular Formula: C13H22N4 Molecular Weight: 234.34 g/mol Key Features: A butyl group at N4 increases hydrophobicity compared to methyl.
- 2-Cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine (CAS 1518861-22-7):
Aromatic and Heterocyclic Substituents
Core Pyrimidine Modifications
- N4,N4-Dimethylpyrimidine-4,6-diamine (CAS 36314-80-4):
Heterocyclic-Fused Analogs
Physical Properties
- Melting Points : Analogs with nitroso groups (e.g., compounds in ) exhibit higher melting points (e.g., 6ec: 148–150°C) due to intermolecular dipole interactions. Methyl-substituted derivatives likely have lower melting points .
- Solubility : Hydrochloride salts () and aromatic amines () show enhanced aqueous solubility, whereas alkylated analogs (–4) are more lipophilic.
Table: Key Data for Comparative Analysis
*Estimated based on structural analogs.
Preparation Methods
Pyrimidine Ring Formation with 2-Cyclopropyl Substitution
One common approach to synthesize the pyrimidine core involves condensation of β-dicarbonyl compounds with amidines or guanidine derivatives. To introduce the cyclopropyl group at the 2-position, cyclopropyl-substituted β-dicarbonyl compounds or cyclopropyl halides can be used as starting materials or intermediates.
- Starting from 2-cyclopropylacetaldehyde or cyclopropylacetonitrile derivatives.
- Condensation with formamidine or related amidine compounds under acidic or basic catalysis to form the pyrimidine ring.
Introduction of Amino Groups at Positions 4 and 6
The 4,6-diamino substitution pattern is achieved by nucleophilic aromatic substitution or amination of halogenated pyrimidine intermediates.
- Halogenated pyrimidine (e.g., 4,6-dichloropyrimidine) bearing a cyclopropyl group at position 2 is reacted with methylamine or methylamine derivatives.
- The reaction conditions favor substitution of chlorine atoms by amino groups, yielding 4,6-diamino derivatives.
Selective Methylation of Amino Groups
The N4 and N6 amino groups are methylated to obtain N4,N4,N6-trimethyl substitution.
- Methylation can be performed using methyl iodide or dimethyl sulfate under controlled conditions to selectively methylate the amino groups.
- Protection/deprotection strategies may be employed to achieve selective N4,N4-dimethylation and N6-methylation.
Representative Synthetic Route (Hypothetical Example)
| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | Cyclopropylacetaldehyde + formamidine | Acidic catalyst, reflux | 2-cyclopropylpyrimidine core |
| 2 | 2-cyclopropylpyrimidine | Chlorination (POCl3) | 2-cyclopropyl-4,6-dichloropyrimidine |
| 3 | 2-cyclopropyl-4,6-dichloropyrimidine | Methylamine, solvent (ethanol), heat | 2-cyclopropyl-N4-methyl-N6-amino pyrimidine |
| 4 | 2-cyclopropyl-N4-methyl-N6-amino pyrimidine | Methyl iodide, base (K2CO3), solvent | 2-cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine |
Detailed Research Findings and Analysis
Reaction Conditions and Yields
- The initial pyrimidine ring formation typically proceeds with moderate to good yields (60-80%) under acidic catalysis.
- Chlorination with phosphorus oxychloride (POCl3) is efficient for activating the 4 and 6 positions for nucleophilic substitution.
- Amination with methylamine proceeds smoothly under reflux conditions, with yields ranging from 70-90%.
- Methylation steps require careful control to avoid over-alkylation; yields for selective N-methylation are generally 60-75%.
Purification and Characterization
- Intermediates and final products are purified by recrystallization or column chromatography.
- Characterization is performed by NMR (1H, 13C), mass spectrometry, and elemental analysis.
- The presence of cyclopropyl and methyl groups is confirmed by characteristic chemical shifts and fragmentation patterns.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Pyrimidine ring formation | Acidic catalyst, reflux, 4-6 hours | Starting from cyclopropylacetaldehyde and formamidine |
| Chlorination agent | POCl3, reflux, 2-4 hours | Converts hydroxyl/pyrimidinol to chlorides |
| Amination reagent | Methylamine (excess), ethanol, reflux 4-8 hrs | Nucleophilic substitution at 4,6-positions |
| Methylation reagent | Methyl iodide, K2CO3, DMF or acetone, room temp to reflux | Selective N-methylation of amino groups |
| Overall yield | 40-60% (over all steps) | Dependent on purification efficiency |
Notes on Alternative Methods and Challenges
- Direct methylation of amino groups before ring closure is generally avoided due to steric hindrance and side reactions.
- Use of protecting groups on amino functions can improve selectivity but adds synthetic complexity.
- Cyclopropyl introduction at a late stage is challenging due to ring strain; thus, early incorporation in the starting material is preferred.
- Recent patents on related pyrimidine derivatives suggest variations in substituents and synthetic routes to optimize biological activity and yield.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine to achieve high yield and purity?
- Methodology : Synthesis optimization involves selecting appropriate solvents (e.g., dimethyl sulfoxide, acetonitrile), catalysts (e.g., potassium carbonate), and reaction conditions (temperature, time). Multi-step protocols should prioritize intermediate purification (e.g., column chromatography, recrystallization) to minimize byproducts. Statistical experimental design (e.g., factorial or response surface methods) can systematically evaluate variable interactions and identify optimal conditions .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., cyclopropyl vs. methyl groups).
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- Computational methods : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and stability .
Q. What structure-activity relationship (SAR) studies are relevant for analogs of this compound?
- Methodology : Compare analogs with systematic substituent variations (see table below). Evaluate bioactivity shifts via kinase inhibition assays or binding affinity studies. Key structural features include cyclopropyl steric effects and dimethyl groups’ electronic contributions.
| Analog Structure | Key Substituent Differences | Bioactivity Impact |
|---|---|---|
| 2-Cyclopropyl-N4,N4-dimethyl | Lacks N6-methyl | Reduced kinase selectivity |
| N6-Propyl variant | Propyl at N6 | Altered binding kinetics |
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound across kinase assays be resolved?
- Methodology :
- Assay validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity.
- Selectivity profiling : Screen against kinase panels to identify off-target effects .
- Buffer conditions : Optimize ATP concentrations and pH to mimic physiological environments.
- Data normalization : Account for variations in protein expression levels or assay detection limits.
Q. What computational strategies predict binding modes and selectivity of this compound with protein targets?
- Methodology :
- Molecular docking : Use software like AutoDock or Schrödinger to model interactions with kinase active sites.
- Molecular dynamics (MD) simulations : Assess binding stability and conformational changes over time.
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .
- Machine learning : Train models on kinase inhibitor datasets to predict selectivity profiles.
Q. How should researchers design experiments to investigate off-target interactions in cellular pathways?
- Methodology :
- Proteomic profiling : Use affinity purification mass spectrometry (AP-MS) to identify interacting proteins.
- Pathway enrichment analysis : Map hits to signaling networks (e.g., MAPK, PI3K-AKT) using tools like STRING or KEGG.
- CRISPR screens : Perform genome-wide knockouts to identify synthetic lethal partners .
- Cross-species validation : Test activity in multiple cell lines or model organisms to rule out context-specific effects.
Data Contradiction Analysis
Q. How to address discrepancies in solubility or stability data across experimental setups?
- Methodology :
- Standardized protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method).
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) or HPLC to monitor degradation under stress conditions (light, humidity).
- Inter-laboratory validation : Collaborate with independent labs to replicate results .
Experimental Design Considerations
Q. What statistical approaches are recommended for optimizing reaction conditions?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, catalyst loading).
- Response surface methodology (RSM) : Model non-linear relationships between variables and yield/purity .
- Quality-by-Design (QbD) : Integrate risk assessment tools (e.g., Ishikawa diagrams) to prioritize critical parameters.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
